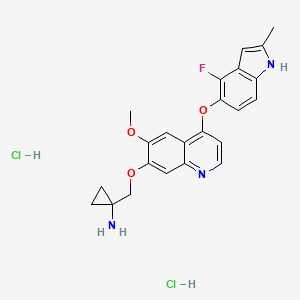

Anlotinib dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anlotinib dihydrochloride is a novel, orally administered tyrosine kinase inhibitor . It targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has a broad spectrum of inhibitory effects on tumor angiogenesis and growth .

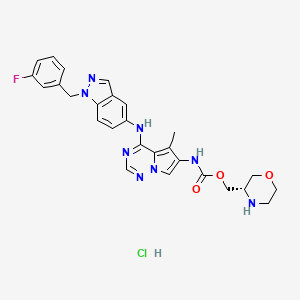

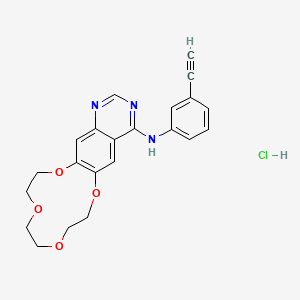

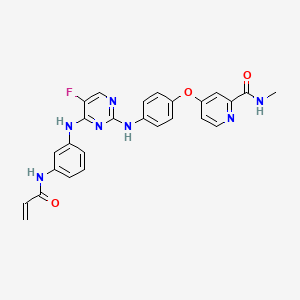

Molecular Structure Analysis

The molecular structure of Anlotinib dihydrochloride is represented by the formula C23H24Cl2FN3O3 . For more detailed structural information, you may refer to specialized databases or resources.Chemical Reactions Analysis

While specific chemical reactions involving Anlotinib dihydrochloride are not available, it’s known that Anlotinib interacts with multiple receptor tyrosine kinases in the body, inhibiting their activity and thus affecting tumor growth and angiogenesis .Physical And Chemical Properties Analysis

Anlotinib dihydrochloride has a molecular weight of 480.4 g/mol . It’s an oral small molecule inhibitor with inhibitory effects on tumor growth and angiogenesis .Wissenschaftliche Forschungsanwendungen

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Anlotinib is an anti-angiogenetic multi-targeted tyrosine kinase inhibitor . It has been evaluated for its efficacy and safety in advanced non-small cell lung cancer (aNSCLC) in the real world . The study enrolled patients with aNSCLC receiving anlotinib in two cohorts (treatment naive and previously treated). The results showed promising efficacy of anlotinib monotherapy in the first-line setting . It may be an option for those who are ineligible for chemotherapy .

Combination Therapy in NSCLC

Anlotinib combination therapy in a ≥ second-line setting showed manageable toxicities and encouraging efficacy, indicating a good application prospect . The combination therapy resulted in higher progression-free survival (PFS) and overall survival (OS) compared to the monotherapy group .

Treatment of Soft Tissue Sarcoma (STS)

A randomized phase IIB trial demonstrated that anlotinib significantly prolonged the median PFS in patients with advanced soft tissue sarcoma (STS) .

Treatment of Medullary Thyroid Carcinoma

Anlotinib showed promising efficacy in patients with advanced medullary thyroid carcinoma .

Treatment of Metastatic Renal Cell Carcinoma (mRCC)

Anlotinib also showed promising efficacy in patients with metastatic renal cell carcinoma (mRCC) .

Treatment of Glioblastoma (GBM)

Anlotinib hydrochloride plus temozolomide showed efficacy in patients with recurrent GBM . The study reported the tolerability profile of anlotinib is similar to that of other tyrosine kinase inhibitors that target VEGFR and other tyrosine kinase-mediated pathways .

Wirkmechanismus

Anlotinib hydrochloride, also known as Anlotinib dihydrochloride, is a novel multi-targeting tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer .

Target of Action

Anlotinib primarily targets several key tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, growth, migration, differentiation, and apoptosis .

Mode of Action

Anlotinib inhibits the aforementioned tyrosine kinases, thereby blocking the signaling pathways they mediate . This inhibition disrupts several vital physiological processes, including cell proliferation, growth, migration, differentiation, and apoptosis . As a result, the growth and spread of cancer cells are hindered .

Biochemical Pathways

Anlotinib affects multiple biochemical pathways due to its multi-targeting nature. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the intracellular signaling pathways mediated by these receptors . This disruption leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects .

Pharmacokinetics

Anlotinib exhibits a good pharmacokinetic profile with rapid absorption and a long half-life . It undergoes extensive hepatic metabolism, with oxidative metabolism playing a major role in drug clearance . The major metabolic pathways include oxidative deamination to M2, mono-oxidation to M1, and the formation of M30 .

Result of Action

The inhibition of the targeted tyrosine kinases by Anlotinib leads to a decrease in tumor cell growth, angiogenesis, and anti-apoptotic effects . This results in improved progression-free survival (PFS) and overall survival (OS) in patients with advanced non-small-cell lung cancer (NSCLC), despite progression of the cancer after two lines of prior treatments .

Action Environment

The efficacy and safety of Anlotinib can be influenced by various environmental factors. For instance, patients without liver metastases and with better physical status have been shown to have longer progression-free survival (PFS) and overall survival (OS) when treated with Anlotinib . Furthermore, the tolerability profile of Anlotinib is similar to that of other tyrosine kinase inhibitors that target VEGFR and other tyrosine kinase-mediated pathways .

Zukünftige Richtungen

Anlotinib has shown promising results in the treatment of various cancers, including non-small cell lung cancer (NSCLC), soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma . Ongoing clinical trials and future research will further explore its potential uses and effectiveness in treating other types of cancer .

Eigenschaften

IUPAC Name |

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.2ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAKQNIPIXQZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1360460-82-7 |

Source

|

| Record name | Anlotinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360460827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catequentinib Hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3749M6582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

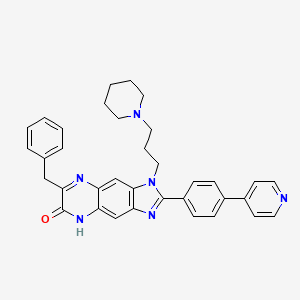

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)